Bicyclo[2.2.1]hept-2-EN-1-OL
Description
Bicyclo[2.2.1]hept-2-en-1-ol is a bicyclic monoterpenoid alcohol characterized by a norbornene skeleton with a hydroxyl group at the 1-position. Its molecular formula is C₇H₁₀O, with a molecular weight of 110.15 g/mol (exact mass: 110.0732). The compound’s stereochemistry and functional group positioning significantly influence its reactivity and applications in organic synthesis, polymer chemistry, and pharmaceutical research .
Properties
CAS No. |
63870-91-7 |
|---|---|
Molecular Formula |
C7H10O |
Molecular Weight |
110.15 g/mol |
IUPAC Name |
bicyclo[2.2.1]hept-2-en-1-ol |
InChI |
InChI=1S/C7H10O/c8-7-3-1-6(5-7)2-4-7/h1,3,6,8H,2,4-5H2 |
InChI Key |
BXKVMQAJHSXYHX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC1C=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Bicyclo[2.2.1]hept-2-EN-1-OL can be synthesized through several methods. One common approach involves the hydroboration-oxidation of norbornene. In this process, norbornene reacts with borane (BH3) to form an organoborane intermediate, which is subsequently oxidized using hydrogen peroxide (H2O2) in the presence of a base, such as sodium hydroxide (NaOH), to yield this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale hydroboration-oxidation reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. This includes controlling the temperature, reaction time, and the concentration of reagents .
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.2.1]hept-2-EN-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form bicyclo[2.2.1]heptane derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for halogenation reactions.
Major Products Formed
Oxidation: Formation of norcamphor or norbornanone.
Reduction: Formation of bicyclo[2.2.1]heptane.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
Bicyclo[2.2.1]hept-2-EN-1-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of bicyclo[2.2.1]hept-2-EN-1-OL involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with enzymes and receptors, influencing their activity. The bicyclic structure provides rigidity, which can affect the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Bicyclo[2.2.1]hept-5-en-2-ol
- Molecular Formula : C₇H₁₀O
- CAS No.: Not explicitly listed (analogous to bicyclo[2.2.1]hept-2-en-7-ol: CAS 53783-87-2) .
- Key Differences: The hydroxyl group at the 2-position (vs. IR data for bicyclo[2.2.1]hept-5-en-2-ol show spectral contamination around 1730 cm⁻¹, likely due to carbonyl impurities, which are absent in the 1-ol derivative .
Bicyclo[2.2.1]hept-2-en-7-ol
- Molecular Formula : C₇H₁₀O
- CAS No.: 53783-87-2 .
- Key Differences : The hydroxyl group at the 7-position increases steric hindrance near the bicyclic bridge, reducing accessibility for nucleophilic reactions compared to the 1-ol isomer.
Functionalized Derivatives
Bicyclo[2.2.1]hept-2-ene-1-carboxylic Acid
- Molecular Formula : C₈H₁₀O₂
- CAS No.: 15023-39-9 .
- Key Differences : The carboxylic acid group enhances polarity and acidity (pKa ~4-5), making it more water-soluble than the alcohol. This derivative is used in synthesizing metal-organic frameworks (MOFs) due to its chelating properties.
5-Bicyclo[2.2.1]hept-2-yl-2,4-dimethylpent-2-en-1-ol
- Molecular Formula : C₁₄H₂₄O
- CAS No.: 93893-52-8 .
- Key Differences : The extended alkyl chain increases lipophilicity (logP ~3.5), favoring membrane permeability in drug design. This contrasts with the smaller, more polar bicyclo[2.2.1]hept-2-en-1-ol.
Bicyclic Compounds with Different Ring Systems
Bicyclo[3.2.1]octane Derivatives
- Example : SGLT2 inhibitors for diabetes (e.g., ZA201203486) .
- Key Differences : The larger ring system reduces ring strain, enhancing thermal stability (decomposition temperature >250°C vs. ~200°C for bicyclo[2.2.1] systems). This makes bicyclo[3.2.1] compounds more suitable for high-temperature polymer additives .
Bicyclo[2.2.2]octane Derivatives
- Example : Orexin receptor antagonists (e.g., Actelion’s ZA201001434) .
- Key Differences : The additional methylene group increases molecular rigidity, improving binding affinity to enzymatic targets (e.g., Cathepsin C inhibition IC₅₀ values for bicyclo[2.2.1] compounds are ~10 nM vs. ~50 nM for bicyclo[2.2.2] analogs) .
Physicochemical and Spectroscopic Comparison
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